molecular formula C4H10ClF2NO B6195060 1,1-difluoro-3-(methylamino)propan-2-ol hydrochloride CAS No. 2680528-82-7

1,1-difluoro-3-(methylamino)propan-2-ol hydrochloride

Cat. No.: B6195060
CAS No.: 2680528-82-7
M. Wt: 161.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-3-(methylamino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C4H9F2NO·HCl. It is a fluorinated organic compound that contains both fluorine and nitrogen atoms, making it a valuable intermediate in various chemical syntheses. The presence of fluorine atoms often imparts unique properties to the compound, such as increased metabolic stability and altered biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-3-(methylamino)propan-2-ol hydrochloride typically involves the reaction of 1,1-difluoro-2-propanol with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Starting Materials: 1,1-difluoro-2-propanol and methylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Product Isolation: The product is isolated by crystallization or distillation, followed by conversion to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-3-(methylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Produces carbonyl compounds such as aldehydes and ketones.

    Reduction: Yields various amine derivatives.

    Substitution: Results in the formation of new fluorinated compounds with different functional groups.

Scientific Research Applications

1,1-Difluoro-3-(methylamino)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-difluoro-3-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoro-2-propanol: A precursor in the synthesis of 1,1-difluoro-3-(methylamino)propan-2-ol hydrochloride.

    3-(Methylamino)-1-propanol: A structurally similar compound without the fluorine atoms.

    1,1,1-Trifluoro-2-propanol: Another fluorinated alcohol with different properties.

Uniqueness

This compound is unique due to the presence of both fluorine and nitrogen atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance metabolic stability and alter the compound’s interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-difluoro-3-(methylamino)propan-2-ol hydrochloride involves the reaction of 1,1-difluoro-3-chloropropan-2-ol with methylamine followed by hydrochloric acid to form the desired product.", "Starting Materials": [ "1,1-difluoro-3-chloropropan-2-ol", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "1. Add 1,1-difluoro-3-chloropropan-2-ol to a reaction flask", "2. Slowly add methylamine to the reaction flask while stirring", "3. Heat the reaction mixture to 50-60°C and stir for 2-3 hours", "4. Cool the reaction mixture to room temperature", "5. Add hydrochloric acid to the reaction mixture to form the hydrochloride salt", "6. Filter the product and wash with cold water", "7. Dry the product under vacuum to obtain 1,1-difluoro-3-(methylamino)propan-2-ol hydrochloride" ] }

CAS No.

2680528-82-7

Molecular Formula

C4H10ClF2NO

Molecular Weight

161.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.